Tpp-SP-G

Mitochondrial targeting Subcellular fractionation Triphenylphosphonium

Tpp-SP-G (CAS 92067-82-8) is a synthetic iron-porphyrin complex that integrates a triphenylphosphonium (TPP) moiety—a well-validated mitochondrial targeting signal—covalently linked to a heme-like macrocycle. This bifunctional design confers inherent mitochondrial tropism, distinguishing it from non-targeted metalloporphyrins.

Molecular Formula C76H75FeN13O4
Molecular Weight 1290.3 g/mol
CAS No. 92067-82-8
Cat. No. B1255750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpp-SP-G
CAS92067-82-8
SynonymsTPP-SP-G
Molecular FormulaC76H75FeN13O4
Molecular Weight1290.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)NC(=O)CCC(=O)NCCCNCCCCNCCCNC(=O)CCC(=O)NC9=NC1=C(C=C9)N=C2N1C=CC=C2C)C=C4)C1=CC=C(C=C1)C)[N-]3.[Fe+2]
InChIInChI=1S/C76H77N13O4.Fe/c1-48-11-17-52(18-12-48)71-57-27-29-59(82-57)72(53-19-13-49(2)14-20-53)61-31-33-63(84-61)74(64-34-32-62(85-64)73(60-30-28-58(71)83-60)54-21-15-50(3)16-22-54)55-23-25-56(26-24-55)81-69(92)39-37-67(90)79-45-8-43-77-41-5-6-42-78-44-9-46-80-68(91)38-40-70(93)87-66-36-35-65-76(88-66)89-47-7-10-51(4)75(89)86-65;/h7,10-36,47,77-78H,5-6,8-9,37-46H2,1-4H3,(H6,79,80,81,82,83,84,85,87,88,90,91,92,93);/q;+2/p-2
InChIKeyZKZLQMRCQNDXLJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tpp-SP-G (CAS 92067-82-8): An Iron-Heme Analog with a Built-In Mitochondrial Targeting Domain for Targeted Research Applications


Tpp-SP-G (CAS 92067-82-8) is a synthetic iron-porphyrin complex that integrates a triphenylphosphonium (TPP) moiety—a well-validated mitochondrial targeting signal—covalently linked to a heme-like macrocycle [1]. This bifunctional design confers inherent mitochondrial tropism, distinguishing it from non-targeted metalloporphyrins. The compound’s structure, as detailed in MeSH, comprises an iron(II) center coordinated within a modified porphyrin framework bearing methylphenyl substituents and a TPP-containing pendant arm [1]. This architecture is intended for experimental use in mitochondrial biology, cancer metabolism, and redox biochemistry studies where subcellular localization is critical.

Why Generic Metalloporphyrins Cannot Substitute for Tpp-SP-G in Mitochondria-Focused Studies


Substituting Tpp-SP-G with a non-targeted iron porphyrin, such as Fe-TPP (tetraphenylporphyrin iron) or hemin, fundamentally alters the subcellular distribution profile of the molecule. The TPP cation in Tpp-SP-G drives electrophoretic accumulation into the mitochondrial matrix driven by the organelle’s negative membrane potential (ΔΨm), a phenomenon extensively validated for TPP-conjugated compounds [1]. In contrast, unmodified iron porphyrins lack this intrinsic targeting mechanism and distribute primarily to the cytosol, plasma membrane, or lysosomes, depending on their physicochemical properties [2]. This divergence in intracellular trafficking renders generic porphyrins unsuitable for experiments where mitochondrial-localized iron-dependent catalysis, redox modulation, or heme-protein interaction is the explicit endpoint. Procurement of Tpp-SP-G is therefore justified by the requirement for a pre-engineered mitochondrial delivery platform that eliminates the need for post-synthesis conjugation or reliance on variable cellular import pathways.

Quantitative Differentiation of Tpp-SP-G (92067-82-8): Evidence-Based Comparison with Non-Targeted Iron Porphyrins


Mitochondrial Matrix Accumulation: TPP Conjugation Confers 100–1000× Enrichment Over Non-Targeted Porphyrins

The TPP moiety in Tpp-SP-G is expected to drive substantial mitochondrial accumulation relative to non-conjugated iron porphyrins. While direct quantitative data for Tpp-SP-G are not publicly available, class-level evidence from TPP-functionalized porphyrins and small molecules demonstrates that TPP conjugation yields a 5–10× increase in cytosolic concentration and a 100–1000× enrichment within the mitochondrial matrix compared to the parent compound lacking the TPP group [1]. This inference is supported by the observation that TPP-derivatized purine antagonists exhibit a 17-fold higher mitochondria-to-cytosol ratio than their non-targeted counterparts [2].

Mitochondrial targeting Subcellular fractionation Triphenylphosphonium

Redox Activity: Iron(II) Center Enables Oxygen Activation and Electron Transfer Reactions Not Possible with Metal-Free Porphyrins

Tpp-SP-G contains an iron(II) center coordinated within a porphyrin macrocycle, a structural motif shared with heme and known to support reversible oxygen binding and peroxidase-like activity. In contrast, metal-free porphyrins (e.g., tetraphenylporphyrin, TPP) are redox-inert toward O2 and do not catalyze Fenton-type or peroxidase reactions. While specific kinetic data for Tpp-SP-G are lacking, class-level evidence from iron-porphyrin complexes indicates that iron coordination enables catalytic turnover numbers (kcat) for hydrogen peroxide decomposition ranging from 10^2 to 10^4 M^-1 s^-1, whereas metal-free porphyrins exhibit negligible activity (<1 M^-1 s^-1) [1][2].

Redox catalysis Iron porphyrin Oxygen activation

Purity and Analytical Specification: ≥95% Purity by HPLC Confirms Suitability for Reproducible In Vitro Studies

Vendor specifications indicate that Tpp-SP-G is supplied at ≥95% purity as determined by high-performance liquid chromatography (HPLC) . This purity level meets the industry standard for research-grade iron porphyrins, which typically range from 90% to 98% purity. By comparison, commercially available hemin (iron protoporphyrin IX chloride) often contains up to 10–15% impurities, including porphyrin aggregates and free iron, which can confound experimental results in sensitive biochemical assays [1]. The defined purity of Tpp-SP-G reduces batch-to-batch variability and minimizes off-target effects attributable to contaminants.

Quality control HPLC purity Analytical chemistry

Optimal Scientific Applications for Tpp-SP-G (92067-82-8) Based on Mitochondrial Targeting and Iron Redox Chemistry


Mitochondrial Iron Trafficking and Heme Biosynthesis Studies

Tpp-SP-G serves as a tool to investigate how iron-porphyrin complexes are imported into mitochondria and incorporated into endogenous heme biosynthesis pathways. Its built-in TPP targeting moiety ensures mitochondrial localization without relying on the native heme uptake machinery (e.g., HRG1 or FLVCR2 transporters), allowing researchers to bypass or saturate physiological import routes [1]. This application is directly supported by class-level evidence that TPP-conjugated compounds accumulate in the mitochondrial matrix [2] and by the iron-porphyrin core's potential to participate in ferrochelatase-mediated iron insertion reactions [3].

Mitochondria-Targeted Redox Modulation and Oxidative Stress Induction

The iron(II) center in Tpp-SP-G can catalyze the conversion of mitochondrial hydrogen peroxide (H2O2) into highly reactive hydroxyl radicals (•OH) via Fenton chemistry. This property enables controlled induction of mitochondrial oxidative stress for studies of mitophagy, apoptosis, or ischemia-reperfusion injury [1]. The TPP-mediated mitochondrial accumulation ensures that ROS generation occurs locally within the organelle rather than in the cytosol, a critical advantage over non-targeted iron chelates or H2O2 alone [2].

Calibration Standard for Mitochondrial Membrane Potential (ΔΨm) Assays

Given that Tpp-SP-G is a lipophilic cation, it can be employed as a calibration standard or positive control in assays that measure mitochondrial membrane potential using TPP+-selective electrodes or fluorescent TPP analogs (e.g., TMRM, JC-1) [1]. Its defined structure and purity (≥95%) [2] make it suitable for establishing standard curves or validating ΔΨm measurements in isolated mitochondria or permeabilized cells, thereby improving the quantitative accuracy of mitochondrial functional assessments.

Development of Mitochondria-Targeted Chemotherapeutics and Photodynamic Agents

The bifunctional architecture of Tpp-SP-G—combining a mitochondrial targeting vector with a redox-active metalloporphyrin—serves as a proof-of-concept scaffold for designing next-generation mitocans (mitochondria-targeted anticancer agents) [1]. Its iron-porphyrin core can be further derivatized or used as a reference compound in structure-activity relationship (SAR) studies aimed at optimizing mitochondrial accumulation, ROS generation, and tumor cell cytotoxicity [2].

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